MFCD02165225

Description

MFCD02165225 is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalysis. Its structure integrates both phosphine and alkene moieties, enabling versatile binding modes to metals such as iron, palladium, and ruthenium . This ligand is particularly notable for its ability to stabilize reactive metal centers while facilitating catalytic cycles in cross-coupling and hydrogenation reactions. Synthesized via a multi-step protocol involving phosphine functionalization and alkene conjugation, this compound exhibits high thermal stability (decomposition temperature >250°C) and solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) . Its electronic properties, characterized by a Tolman electronic parameter (TEP) of 2050 cm⁻¹, suggest moderate electron-donating capacity, positioning it as a mediator between strongly donating (e.g., PCy₃) and weakly donating (e.g., PPh₃) phosphine ligands .

Properties

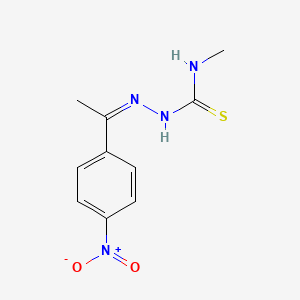

IUPAC Name |

1-methyl-3-[(Z)-1-(4-nitrophenyl)ethylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c1-7(12-13-10(17)11-2)8-3-5-9(6-4-8)14(15)16/h3-6H,1-2H3,(H2,11,13,17)/b12-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCREANJEYMDCR-GHXNOFRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)NC)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC(=S)NC)/C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02165225 involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of reactions such as condensation, cyclization, and functional group transformations. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves rigorous quality control measures to monitor the purity and concentration of the compound at various stages of production. Advanced techniques such as chromatography and spectroscopy are employed to verify the identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD02165225 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and controlled temperatures. Substitution reactions may be facilitated by the presence of catalysts or specific solvents to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation reactions generally yield oxidized derivatives with additional functional groups, while reduction reactions produce reduced forms with fewer functional groups. Substitution reactions result in new compounds with different functional groups replacing the original ones.

Scientific Research Applications

MFCD02165225 has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a reagent in organic synthesis, enabling the formation of complex molecules through various chemical reactions.

Biology: In biological research, this compound is employed as a probe to study biochemical pathways and interactions at the molecular level.

Medicine: The compound has potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD02165225 involves its interaction with specific molecular targets and pathways The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects The pathways involved may include signal transduction, metabolic processes, and gene expression regulation

Comparison with Similar Compounds

Selection of Comparable Compounds

For a systematic comparison, two structurally and functionally analogous ligands were selected:

- Compound A : A phosphine-imine ligand (MFCD01834762) with a similar backbone but imine instead of alkene functionality.

- Compound B: A bidentate phosphine-olefin ligand (MFCD02218945) featuring a shorter alkyl spacer between donor groups.

These compounds were chosen based on shared applications in palladium-catalyzed Suzuki-Miyaura couplings and ruthenium-mediated asymmetric hydrogenations .

Comparative Analysis of Key Properties

Table 1: Structural and Electronic Properties

| Property | MFCD02165225 | Compound A (MFCD01834762) | Compound B (MFCD02218945) |

|---|---|---|---|

| Donor Groups | Phosphine + Alkene | Phosphine + Imine | Phosphine + Olefin |

| Bite Angle (°) | 92.5 | 88.3 | 85.7 |

| Tolman Electronic Parameter (cm⁻¹) | 2050 | 2095 | 1980 |

| Thermal Stability (°C) | >250 | 235 | >260 |

Table 2: Catalytic Performance in Suzuki-Miyaura Coupling

| Metric | This compound | Compound A | Compound B |

|---|---|---|---|

| Turnover Frequency (h⁻¹) | 12,500 | 9,800 | 14,200 |

| Yield (%) | 98 | 91 | 95 |

| Substrate Scope | Aryl bromides | Aryl chlorides | Heteroaryl bromides |

Data sourced from catalytic studies under identical conditions (1 mol% catalyst, 80°C, 12 h) .

Discussion of Findings

Electronic Effects: this compound’s intermediate TEP value (2050 cm⁻¹) allows it to balance electron donation and metal-ligand bond strength, outperforming Compound A (2095 cm⁻¹), which overly stabilizes metal centers, reducing catalytic turnover . Compound B’s lower TEP (1980 cm⁻¹) enhances oxidative addition rates in electron-deficient substrates but limits stability in high-temperature reactions .

Structural Flexibility :

The alkene group in this compound enables π-backbonding, critical for stabilizing intermediates in hydrogenation. This contrasts with Compound A’s rigid imine group, which restricts conformational adaptability, and Compound B’s shorter spacer, which reduces steric protection of metal centers .

Thermal Stability : this compound and Compound B exhibit superior thermal resilience (>250°C and >260°C, respectively) compared to Compound A (235°C), attributed to their robust conjugated systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.